
3-Methylbenzo(b)naphtho(2,1-d)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbenzo(b)naphtho(2,1-d)thiophene is an organic compound with the molecular formula C₁₇H₁₂S. It is a polycyclic aromatic hydrocarbon that contains a thiophene ring fused with benzene and naphthalene rings.
Preparation Methods
The synthesis of 3-Methylbenzo(b)naphtho(2,1-d)thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where a methyl group is introduced to the benzo[b]naphtho[2,1-d]thiophene framework. This reaction often requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and is carried out under anhydrous conditions .
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
3-Methylbenzo(b)naphtho(2,1-d)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methylbenzo(b)naphtho(2,1-d)thiophene involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function, leading to cell death. Additionally, it can interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
3-Methylbenzo(b)naphtho(2,1-d)thiophene can be compared with other similar compounds, such as:
Benzo[b]naphtho[2,3-d]thiophene: This compound has a similar structure but differs in the position of the thiophene ring fusion.
Dibenzothiophene: This compound lacks the naphthalene ring and has different electronic properties.
Naphtho[2,3-b]thiophene: This compound has a different fusion pattern and is used in the development of organic semiconductors.
The uniqueness of this compound lies in its specific fusion pattern and the presence of a methyl group, which influences its reactivity and applications.
Properties
CAS No. |
4567-45-7 |
|---|---|
Molecular Formula |
C17H12S |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
3-methylnaphtho[1,2-b][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-6-8-13-12(10-11)7-9-15-14-4-2-3-5-16(14)18-17(13)15/h2-10H,1H3 |
InChI Key |
JESYLDJZJBANHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


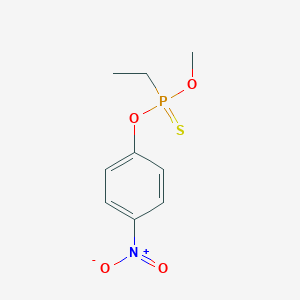

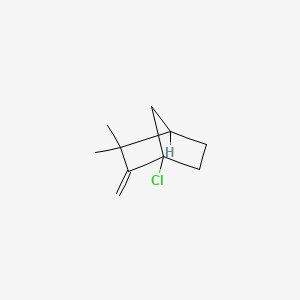

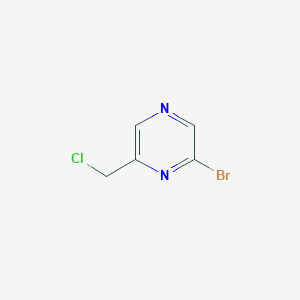
![5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione](/img/structure/B14173680.png)
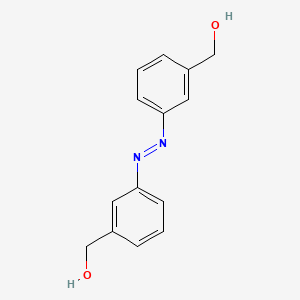
![N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride](/img/structure/B14173715.png)

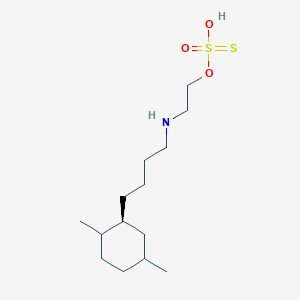
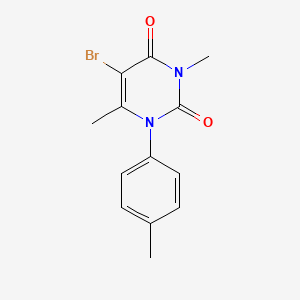

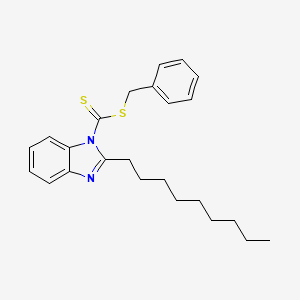
![9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B14173753.png)
